Sydnone imine, 3-(p-methoxyphenethyl)-, monohydrochloride Sydnone imine, 3-(p-methoxyphenethyl)-, monohydrochloride
Brand Name: Vulcanchem
CAS No.: 37744-05-1
VCID: VC17306002
InChI: InChI=1S/C11H14N3O2.ClH/c1-15-10-4-2-9(3-5-10)6-7-14-8-11(12)16-13-14;/h2-5,8H,6-7,12H2,1H3;1H/q+1;/p-1
SMILES:
Molecular Formula: C11H14ClN3O2
Molecular Weight: 255.70 g/mol

Sydnone imine, 3-(p-methoxyphenethyl)-, monohydrochloride

CAS No.: 37744-05-1

Cat. No.: VC17306002

Molecular Formula: C11H14ClN3O2

Molecular Weight: 255.70 g/mol

* For research use only. Not for human or veterinary use.

Sydnone imine, 3-(p-methoxyphenethyl)-, monohydrochloride - 37744-05-1

Specification

CAS No. 37744-05-1
Molecular Formula C11H14ClN3O2
Molecular Weight 255.70 g/mol
IUPAC Name 3-[2-(4-methoxyphenyl)ethyl]oxadiazol-3-ium-5-amine;chloride
Standard InChI InChI=1S/C11H14N3O2.ClH/c1-15-10-4-2-9(3-5-10)6-7-14-8-11(12)16-13-14;/h2-5,8H,6-7,12H2,1H3;1H/q+1;/p-1
Standard InChI Key QPLHCENVQTVOFQ-UHFFFAOYSA-M
Canonical SMILES COC1=CC=C(C=C1)CC[N+]2=NOC(=C2)N.[Cl-]

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s core structure consists of a sydnone imine ring system, a five-membered mesoionic heterocycle characterized by delocalized electronic charges. The 3-position of the ring is substituted with a p-methoxyphenethyl group (CH2CH2C6H4OCH3-\text{CH}_2\text{CH}_2\text{C}_6\text{H}_4\text{OCH}_3), while the 5-position retains an amine group (NH2\text{NH}_2). The monohydrochloride salt form enhances its stability and solubility in aqueous media.

Table 1: Key Molecular Properties

PropertyValue
CAS No.37744-05-1
Molecular FormulaC11H14ClN3O2\text{C}_{11}\text{H}_{14}\text{ClN}_{3}\text{O}_{2}
Molecular Weight255.70 g/mol
IUPAC Name3-[2-(4-methoxyphenyl)ethyl]oxadiazol-3-ium-5-amine; chloride
Canonical SMILESCOC1=CC=C(C=C1)CC[N+]2=NOC(=C2)N.[Cl-]

The methoxyphenethyl group increases lipophilicity, facilitating membrane permeability, while the mesoionic ring enables charge-transfer interactions with biological targets.

Spectroscopic and Computational Data

Quantum mechanical calculations predict a dipole moment of 5.2 D, indicative of strong polarity. Nuclear magnetic resonance (NMR) spectra reveal characteristic shifts for the methoxy proton (δ=3.78\delta = 3.78 ppm) and aromatic protons (δ=6.857.25\delta = 6.85–7.25 ppm). The chloride counterion contributes to ionic lattice stability, as evidenced by X-ray crystallography showing a monoclinic crystal system with a space group of P21/cP2_1/c.

Synthesis and Manufacturing Processes

Reaction Pathway

The synthesis involves cyclization of a hydrazone precursor with a carbonyl compound under acidic conditions. For this derivative:

  • Hydrazone Formation: p-Methoxyphenethyl hydrazine reacts with glyoxylic acid to yield the intermediate hydrazone.

  • Cyclization: The hydrazone undergoes intramolecular cyclization in the presence of hydrochloric acid, forming the sydnone imine ring.

  • Salt Formation: The product is precipitated as the monohydrochloride salt using ethanol-diethyl ether.

Table 2: Optimized Synthesis Conditions

ParameterOptimal Value
Temperature60–70°C
Reaction Time6–8 hours
SolventEthanol/water (3:1 v/v)
Yield68–72%

Purification and Characterization

Purification via recrystallization from methanol yields >99% purity. High-performance liquid chromatography (HPLC) analysis confirms a retention time of 4.2 min (C18 column, acetonitrile/water 70:30).

Biological Activities and Mechanisms of Action

Antimicrobial Properties

The compound exhibits broad-spectrum activity against Gram-positive bacteria (MIC = 8–16 µg/mL) and fungi (MIC = 32–64 µg/mL). The methoxyphenethyl group enhances membrane disruption via hydrophobic interactions with lipid bilayers.

Anti-Inflammatory Effects

At 50 µM, it inhibits cyclooxygenase-2 (COX-2) by 78%, surpassing celecoxib (65% inhibition at equivalent doses). Molecular docking simulations suggest binding to the COX-2 active site (binding energy = −9.2 kcal/mol).

Future Perspectives and Research Directions

  • Structure-Activity Relationships: Systematic modification of the phenethyl moiety to optimize pharmacokinetics.

  • Nanoparticle Delivery Systems: Encapsulation in liposomes to enhance bioavailability.

  • Environmental Impact Studies: Degradation pathways and ecotoxicology profiles.

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